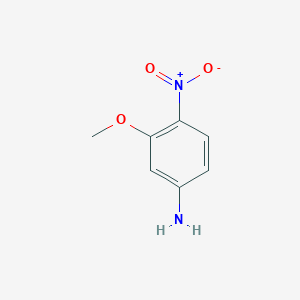
3-Methoxy-4-nitroaniline
Overview
Description
3-Methoxy-4-nitroaniline is an organic compound that falls under the class of nitroanilines. It is used as an intermediate in the synthesis of dyes, pigments, and other chemical compounds . It is also an important inducer of CYP1A2 due to its small molecular size .
Synthesis Analysis
The synthesis of 4-methoxy-2-nitroaniline involves the use of various experimental conditions. A high-performance thin-layer chromatography (HPTLC) method has been developed for the identification and determination of 4-methoxy-2-nitroaniline impurity present in omeprazole .Molecular Structure Analysis
The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system. The obtained unit cell parameters are a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, and γ = 90° .Chemical Reactions Analysis
The degradation of 4-methoxy-2-nitroaniline by Fenton oxidation has been studied to obtain more insights into the reaction mechanism involved in the oxidation of 4-methoxy-2-nitroaniline .Scientific Research Applications
Optical Applications
- Scientific Field : Materials Science
- Application Summary : 3-Methoxy-4-nitroaniline and similar compounds are used in the field of organic nonlinear optics (NLO). These materials are important for photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .
- Methods of Application : The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system .
- Results or Outcomes : The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .
Synthesis of Dyes and Pigments
- Scientific Field : Chemical Industry
- Application Summary : 3-Methoxy-4-nitroaniline is used in the synthesis of dyes and pigments .
- Results or Outcomes : The outcome is the production of various dyes and pigments that can be used in a wide range of applications, from textiles to printing .
Synthesis of ortho-Phenylenediamine
- Scientific Field : Organic Chemistry
- Application Summary : 2-Nitroaniline, a compound similar to 3-Methoxy-4-nitroaniline, is used to make ortho-phenylenediamine .
- Methods of Application : Commercially, 2-nitroaniline is synthesized by making 2-nitrochlorobenzene react with ammonia .
- Results or Outcomes : The outcome is the production of ortho-phenylenediamine, which has various applications in the chemical industry .
Molluscicidal Agent
- Scientific Field : Pest Control
- Application Summary : 4-Methoxy-2-nitroaniline, a compound similar to 3-Methoxy-4-nitroaniline, has been shown to act as a molluscicidal agent .
- Methods of Application : The specific methods of application can vary depending on the type of mollusk being targeted .
- Results or Outcomes : The outcome is the control of mollusk populations, which can be beneficial in certain agricultural or aquacultural settings .
Hemolytic Anemia Studies
- Scientific Field : Medical Research
- Application Summary : 4-Methoxy-2-nitroaniline has been used in studies related to hemolytic anemia .
- Methods of Application : The specific methods of application can vary depending on the design of the study .
- Results or Outcomes : The outcome is a better understanding of the mechanisms and potential treatments for hemolytic anemia .
Synthesis of Benzotriazoles
- Scientific Field : Organic Chemistry
- Application Summary : 2-Nitroaniline, a compound similar to 3-Methoxy-4-nitroaniline, is used to make benzotriazoles .
- Methods of Application : The specific methods of application can vary depending on the type of benzotriazole being synthesized .
- Results or Outcomes : The outcome is the production of benzotriazoles, which have various applications in the chemical industry .
Production of Antioxidants
- Scientific Field : Chemical Industry
- Application Summary : 4-Nitroaniline, a compound similar to 3-Methoxy-4-nitroaniline, is used in the production of antioxidants .
- Methods of Application : The specific methods of application can vary depending on the type of antioxidant being synthesized .
- Results or Outcomes : The outcome is the production of various antioxidants that can be used in a wide range of applications, from food preservation to industrial processes .
Production of Gasoline and Gum Inhibitors
- Scientific Field : Petroleum Industry
- Application Summary : 4-Nitroaniline, a compound similar to 3-Methoxy-4-nitroaniline, is used in the production of gasoline and gum inhibitors .
- Methods of Application : The specific methods of application can vary depending on the type of gasoline or gum inhibitor being synthesized .
- Results or Outcomes : The outcome is the production of gasoline and gum inhibitors that can be used in the petroleum industry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUHWSGOORVDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373125 | |
| Record name | 3-methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-nitroaniline | |
CAS RN |
16292-88-9 | |
| Record name | 3-Methoxy-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16292-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

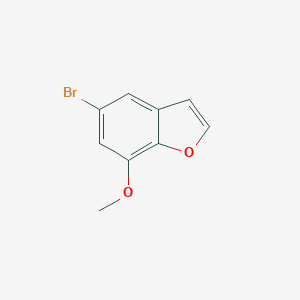
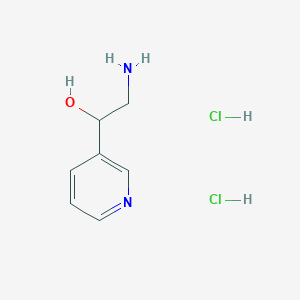
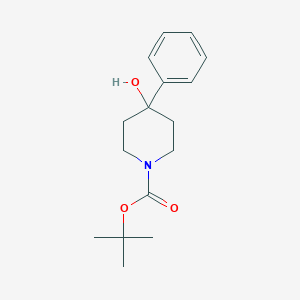
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
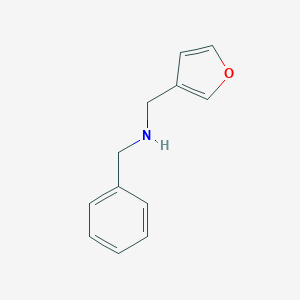
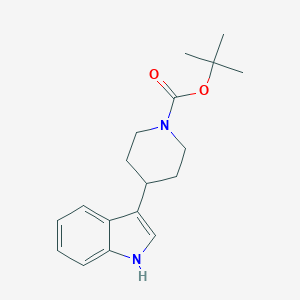
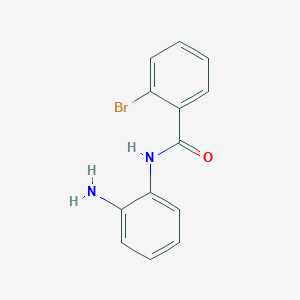
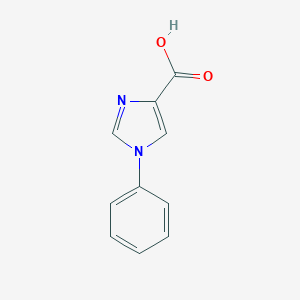
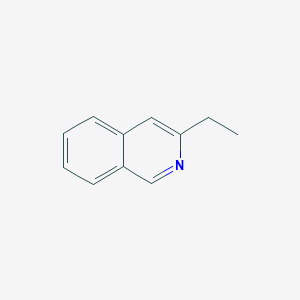
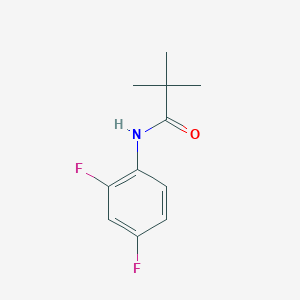

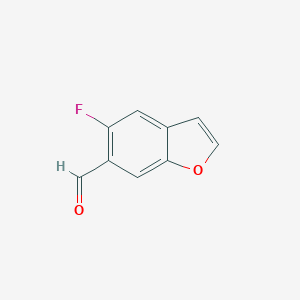
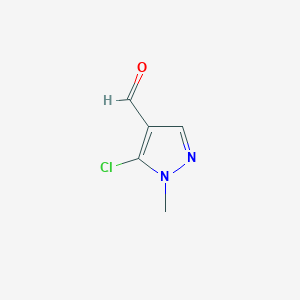
![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)